molecular formula C16H13Cl2NO4 B5169925 N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide

N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B5169925
M. Wt: 354.2 g/mol
InChI Key: IQXGGVJTVUMRJJ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide is a chemical compound of interest due to its potential in various scientific fields. The compound's structure and chemical characteristics suggest its relevance in synthetic chemistry and possibly in pharmacological studies.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, indicating that the synthesis of N-1,3-benzodioxol-5-yl-2-(2,4-dichlorophenoxy)propanamide could involve complex steps including coupling reactions, use of cyclic reagents, and specific conditions to achieve desired yields. For instance, related compounds have been synthesized using bromine as a cyclic reagent in notable yields (Liu et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray diffraction, revealing detailed insights into the crystalline structures, space groups, and molecular conformations. Such studies provide critical information on the molecular interactions and stability of the compound (S. Naveen et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXGGVJTVUMRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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